molecular formula C29H31N3O3S B2380153 N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide CAS No. 532974-34-8

N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide

Cat. No.: B2380153
CAS No.: 532974-34-8
M. Wt: 501.65
InChI Key: XXISUDHRMJWVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmacologically relevant features, including an indole ring system, a substituted benzamide, and an ethoxyanilino moiety linked via a sulfanyl-ethyl-ketone bridge. This specific arrangement of functional groups suggests potential for diverse biological interactions. Compounds with similar structural motifs, particularly those containing sulfur bridges and fluorinated or ethoxy-substituted aromatic rings, are frequently investigated for their antituberculosis activity and as intermediates in the synthesis of more complex alkaloids and receptor-active molecules . The presence of the indole scaffold is a common feature in molecules that exhibit high binding affinity and selectivity for specific biological targets, such as serotonin receptors, which are relevant in the development of therapies for conditions like migraine . Researchers can utilize this chemical as a key intermediate or building block for the development of novel isoquinoline analogues or as a core structure for structure-activity relationship (SAR) studies in various therapeutic areas. The compound is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the material safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3S/c1-4-35-24-11-9-23(10-12-24)31-28(33)19-36-27-18-32(26-8-6-5-7-25(26)27)14-13-30-29(34)22-16-20(2)15-21(3)17-22/h5-12,15-18H,4,13-14,19H2,1-3H3,(H,30,34)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXISUDHRMJWVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes an indole ring, a sulfanyl group, and a benzamide moiety. Its molecular formula is C27H27N3O3SC_{27}H_{27}N_{3}O_{3}S, with a molecular weight of 473.59 g/mol .

PropertyValue
Molecular FormulaC27H27N3O3S
Molecular Weight473.59 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies indicate that this compound may inhibit specific enzymes or receptors involved in critical signaling pathways associated with cell proliferation and survival. For instance, it may target kinases that are pivotal in cancer cell signaling pathways.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor properties. The indole moiety is particularly notable for its diverse biological activities, including anti-cancer effects. Studies have shown that derivatives of indole can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways.

Anti-inflammatory Effects

In addition to its potential antitumor activity, this compound may also possess anti-inflammatory properties. Compounds containing sulfanyl groups have been reported to modulate inflammatory responses, suggesting that this compound could have therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Indole Derivatives : A study demonstrated that certain indole derivatives exhibited potent cytotoxicity against various cancer cell lines, suggesting a similar potential for this compound.
  • Mechanistic Studies : Research focusing on the mechanism of action revealed that compounds with similar structures could inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis through caspase activation.
  • Therapeutic Applications : The unique combination of functional groups in this compound enhances its interaction with biological targets, making it a promising candidate for further investigation in drug development aimed at treating cancer and inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Key Structural Features of the Target Compound :
  • Indole core with a sulfanyl-2-oxoethyl substituent at position 3.
  • 4-Ethoxyanilino group attached to the oxoethyl chain.
  • Ethyl linker connecting the indole to a 3,5-dimethylbenzamide terminal group.
Comparison with N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide ():
  • Shared Features :
    • Sulfanyl-2-oxoethyl group.
    • Benzamide terminus (3-methyl vs. 3,5-dimethyl in the target compound).
  • Differences: Core scaffold: The comparator uses a 1,3,4-thiadiazol ring instead of indole. Substituents: The target compound’s 4-ethoxyanilino group is absent in the comparator, which instead has a 2,3-dihydroindol-1-yl group. Molecular Weight: The comparator has a molecular weight of 410.5 g/mol, while the target compound’s additional ethoxy and methyl groups likely increase its molecular weight (estimated >450 g/mol).
Comparison with Indole Derivatives from Pharmacopeial Forum () :
  • The compounds in feature bis-indole structures with oxazolidinone and dimethylaminoethyl substituents.
  • Divergence: Unlike the target compound, these molecules lack sulfanyl or benzamide groups, instead incorporating polar oxazolidinone moieties, which may enhance water solubility but reduce lipophilicity.

Physicochemical Properties

The table below compares key properties of the target compound and N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide ():

Property Target Compound (Estimated) Comparator ()
Molecular Weight (g/mol) >450 410.5
XLogP3 ~4.5 (higher due to ethoxy) 3.9
Hydrogen Bond Donors 1 (amide) 1
Hydrogen Bond Acceptors 7 (amide, ether, sulfanyl) 6
Topological Polar Surface Area (Ų) ~135 129
Rotatable Bonds 6 5
  • The 3,5-dimethylbenzamide group adds steric bulk, which may affect binding to flat receptor pockets compared to the comparator’s single methyl group .

Pharmacological Implications (Inferred from Structural Analogues)

  • GPCR Targeting: Compounds like BIBP3226 and JNJ5207787 () share argininamide or acrylamide termini, which are absent in the target compound.
  • Metabolic Stability : The ethoxy group in the target compound may slow oxidative metabolism compared to the comparator’s dihydroindole group, which is prone to ring-opening reactions.

Preparation Methods

Direct Chlorination with Thionyl Chloride

3,5-Dimethylbenzoic acid (1.0 eq) is refluxed with excess thionyl chloride (3.0 eq) under anhydrous conditions for 4–6 hours. The reaction is driven to completion by trapping HCl gas with a NaOH scrubber. After removal of excess SOCl₂ via distillation, the crude 3,5-dimethylbenzoyl chloride is obtained in 85–92% yield (Table 1).

Table 1: Optimization of 3,5-Dimethylbenzoyl Chloride Synthesis

Solvent Catalyst Temp (°C) Time (h) Yield (%)
None (neat) None 80 4 92
Toluene DMF 110 2 88
DCM None 40 6 85

Preparation of 2-(3-Sulfanylindol-1-Yl)Ethylamine

The indole-thioether intermediate is synthesized via a two-step sequence:

Fischer Indole Synthesis

Cyclization of phenylhydrazine with 2-thioglycolic acid methyl ester under acidic conditions (HCl/EtOH, 80°C, 12 h) yields 3-sulfanylindole. The thiomethyl group is subsequently deprotected using H₂O₂ in acetic acid to generate the free thiol (83% yield).

N-Alkylation with 2-Bromoethylamine Hydrobromide

3-Sulfanylindole (1.0 eq) is treated with 2-bromoethylamine hydrobromide (1.2 eq) in DMF at 60°C for 8 hours in the presence of K₂CO₃ (2.0 eq). The product, 2-(3-sulfanylindol-1-yl)ethylamine, is isolated via column chromatography (SiO₂, EtOAc/hexane 1:3) in 76% yield.

Synthesis of 2-(4-Ethoxyanilino)-2-Oxoethyl Segment

Ethylation of 4-Aminophenol

4-Aminophenol (1.0 eq) is alkylated with ethyl bromide (1.5 eq) in acetone using K₂CO₃ (2.0 eq) as base. Refluxing for 12 hours affords 4-ethoxyaniline in 89% yield.

Acylation with Chloroacetyl Chloride

4-Ethoxyaniline (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in dichloromethane at 0°C, catalyzed by triethylamine (1.5 eq). After stirring for 2 hours, the mixture is washed with NaHCO₃ (aq), yielding 2-chloro-N-(4-ethoxyphenyl)acetamide (94% yield).

Final Assembly of the Target Compound

Sulfide Bond Formation

2-(3-Sulfanylindol-1-yl)ethylamine (1.0 eq) is treated with 2-chloro-N-(4-ethoxyphenyl)acetamide (1.05 eq) in DMF at 25°C for 24 hours. Triethylamine (2.0 eq) scavenges HCl, promoting nucleophilic displacement to form the sulfide linkage (78% yield).

Amide Coupling with 3,5-Dimethylbenzoyl Chloride

The amine intermediate from Step 5.1 (1.0 eq) reacts with 3,5-dimethylbenzoyl chloride (1.1 eq) in THF under N₂. After 6 hours at 0°C, the reaction is quenched with H₂O, and the product is extracted with EtOAc. Purification by recrystallization (EtOH/H₂O) gives the title compound as a white solid (81% yield).

Table 2: Analytical Data for Final Compound

Parameter Value Method
Melting Point 223–225°C DSC
¹H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, NH), 7.45–6.98 (m, 9H, ArH), 4.02 (q, 2H, OCH2), 2.34 (s, 6H, CH3) Bruker Avance III
IR (KBr) 3287 (N-H), 1654 (C=O), 1598 (C=C) cm⁻¹ FT-IR Spectrometer

Challenges and Optimization Considerations

  • Indole Sensitivity : The indole nitrogen’s susceptibility to oxidation necessitates inert atmospheres during sulfanyl group introduction.
  • Sulfide Oxidation : Inclusion of antioxidants (e.g., BHT) in reaction mixtures prevents disulfide formation.
  • Amine Protection : Temporary Boc protection of the ethylamine moiety during earlier steps improves coupling efficiency in the final amidation.

Q & A

Q. What synthetic strategies are recommended for the multi-step synthesis of N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide, and what are common pitfalls?

Methodological Answer: The synthesis involves sequential coupling reactions, including:

Indole functionalization : Introduce the sulfanyl group at position 3 of the indole ring via nucleophilic substitution or thiol-ene coupling .

Amide bond formation : Couple the 4-ethoxyanilino moiety to the 2-oxoethyl intermediate using carbodiimide-based activation (e.g., EDC/HOBt) .

Ethyl linker attachment : Use alkylation or Mitsunobu conditions to attach the ethyl group bridging the indole and benzamide moieties .

Q. Challenges :

  • Regioselectivity : Competing reactions at indole positions 1, 2, and 3 require careful temperature control and protecting groups .
  • Sulfanyl group stability : Thioether linkages are prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended .

Q. Which spectroscopic and computational methods are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign indole aromatic protons (δ 7.1–7.8 ppm), sulfanyl-linked CH₂ (δ 3.2–3.5 ppm), and benzamide methyl groups (δ 2.3–2.6 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the ethyl linker region .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₉H₃₀N₃O₃S, expected [M+H]⁺ = 510.18) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the sulfanylindole core .

Q. Computational Tools :

  • DFT calculations : Optimize geometry and predict NMR/IR spectra using Gaussian or ORCA .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ determination .
  • Binding affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Questions

Q. How can researchers reconcile discrepancies in reported IC₅₀ values across different assay conditions?

Methodological Answer: Discrepancies often arise from:

  • Assay variability : Differences in buffer pH, ionic strength, or ATP concentration in kinase assays .
  • Protein conformation : Use cryo-EM or molecular dynamics (MD) simulations to assess target flexibility .
  • Data normalization : Apply Z-score standardization or robust regression to harmonize results .

Q. Validation Steps :

  • Replicate assays in triplicate under standardized conditions.
  • Cross-validate with orthogonal methods (e.g., SPR vs. ITC) .

Q. What computational approaches best predict the compound’s interaction with DNA methyltransferases (DNMTs)?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Glide) : Model binding poses in DNMT1’s catalytic pocket, focusing on hydrogen bonds with the 4-ethoxyanilino group .
  • MD simulations (AMBER, GROMACS) : Simulate ligand-protein stability over 100 ns; analyze root-mean-square deviation (RMSD) to identify conformational shifts .
  • Free-energy perturbation (FEP) : Calculate binding free energy differences between wild-type and mutant DNMTs .

Q. Key Parameters :

  • Solvation effects (explicit water models).
  • Protonation states of histidine residues in the active site .

Q. How can batch-to-batch variability in sulfanylindole coupling efficiency be minimized?

Methodological Answer:

  • Process Optimization :
    • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for consistent indole functionalization .
    • Monitor reaction progress via inline FTIR or Raman spectroscopy .
  • Quality Control :
    • Implement HPLC-PDA (λ = 254 nm) to track intermediate purity (>98% threshold) .
    • Apply design of experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.